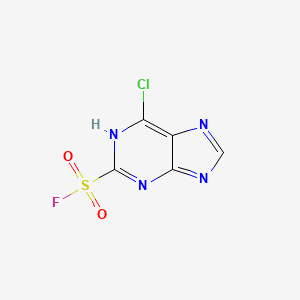

6-chloro-1H-purine-2-sulfonyl fluoride

描述

6-Chloro-1H-purine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H2ClFN4O2S and a molecular weight of 236.61 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and chemical biology.

属性

IUPAC Name |

6-chloro-1H-purine-2-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN4O2S/c6-3-2-4(9-1-8-2)11-5(10-3)14(7,12)13/h1H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUAWHQMKAWAFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NC(=NC2=N1)S(=O)(=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(NC(=NC2=N1)S(=O)(=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-purine-2-sulfonyl fluoride typically involves the reaction of 6-chloropurine with sulfonyl fluoride reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions

6-Chloro-1H-purine-2-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Hydrolysis: Hydrolysis is usually performed in the presence of water or aqueous base.

Oxidation and Reduction: These reactions require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

Substitution Reactions: Various substituted purine derivatives.

Hydrolysis: Formation of 6-chloro-1H-purine-2-sulfonic acid.

Oxidation and Reduction: Formation of oxidized or reduced purine derivatives.

科学研究应用

6-Chloro-1H-purine-2-sulfonyl fluoride has several scientific research applications:

Organic Synthesis: It is used as a building block for the synthesis of various purine derivatives.

Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.

Drug Discovery: It serves as a precursor for the synthesis of potential pharmaceutical agents.

Materials Science: The compound is used in the development of new materials with specific properties.

作用机制

The mechanism of action of 6-chloro-1H-purine-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic residues in proteins, such as serine or cysteine, leading to the formation of covalent adducts. This interaction can inhibit the activity of enzymes or modify protein function. The purine moiety can also interact with nucleic acids, affecting their structure and function .

相似化合物的比较

Similar Compounds

6-Chloro-1H-purine: Lacks the sulfonyl fluoride group, making it less reactive in certain chemical reactions.

1H-purine-2-sulfonyl fluoride: Lacks the chlorine atom at the 6-position, affecting its reactivity and applications.

6-Chloro-2-fluoropurine: Contains a fluorine atom instead of the sulfonyl fluoride group, leading to different chemical properties.

Uniqueness

6-Chloro-1H-purine-2-sulfonyl fluoride is unique due to the presence of both the chlorine atom and the sulfonyl fluoride group. This combination imparts specific reactivity and allows for diverse applications in organic synthesis, chemical biology, and drug discovery .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-1H-purine-2-sulfonyl fluoride, and what critical reaction parameters must be controlled?

- Methodological Answer : The compound is typically synthesized via sulfonation of a purine precursor followed by fluorination. Key steps include:

- Chlorination : Selective substitution at the 6-position using POCl₃ or PCl₅ under anhydrous conditions.

- Sulfonation : Reaction with sulfur trioxide (SO₃) or chlorosulfonic acid to introduce the sulfonyl group.

- Fluorination : Substitution of the sulfonyl chloride intermediate with KF or HF-pyridine to yield the sulfonyl fluoride .

- Critical Parameters : Moisture exclusion (to prevent hydrolysis of sulfonyl fluoride), temperature control (40–60°C for fluorination), and stoichiometric precision to avoid side products like disulfonates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Detects the sulfonyl fluoride group (δ ~ +60 ppm) and confirms purity by absence of sulfonyl chloride (δ ~ +40 ppm) .

- ¹H/¹³C NMR : Identifies purine ring protons (e.g., H-8 at δ ~8.5 ppm) and substituents.

- IR Spectroscopy : Strong S=O stretching (~1350–1200 cm⁻¹) and S-F vibrations (~750 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 269.5 (C₅H₂ClFN₄O₂S) with fragmentation patterns confirming the sulfonyl fluoride moiety .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the sulfonyl fluoride group. Avoid exposure to humidity, bases, or nucleophiles (e.g., amines) that can degrade the compound .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in sulfonyl fluoride derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to model sulfonyl fluoride’s electrophilic sulfur center. Calculate Fukui indices to predict nucleophilic attack sites .

- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvation effects on reaction barriers .

- Case Study : For this compound, DFT predicts higher reactivity at the sulfonyl fluoride group compared to the purine’s N-7 position due to electron-withdrawing effects .

Q. What strategies resolve contradictions in reported biological activity data for sulfonyl fluoride derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate bioactivity using orthogonal assays (e.g., enzymatic inhibition + cellular viability).

- Structural Confounds : Test for impurities (e.g., residual sulfonyl chloride) via ¹⁹F NMR, which may artifactually inflate activity .

- Contextual Factors : Control for pH (sulfonyl fluorides hydrolyze faster in basic conditions) and buffer composition (e.g., Tris interferes with fluorophore-based assays) .

Q. How can reaction mechanisms involving this compound be experimentally validated?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated solvents to identify proton transfer steps.

- Trapping Intermediates : Use low-temperature NMR (–40°C) to stabilize transient species like sulfonate intermediates .

- Computational Validation : Match experimental activation energies with DFT-calculated transition states .

Q. What are the decomposition pathways of this compound under physiological conditions?

- Methodological Answer :

- Hydrolysis : Monitor via LC-MS to detect sulfonic acid (m/z 247.5) and fluoride ions (ion-selective electrode).

- pH-Dependent Stability : At pH 7.4 (physiological), hydrolysis half-life is ~2 hours; at pH 9, degradation accelerates 10-fold .

- Byproduct Analysis : Identify chloropurine derivatives (e.g., 6-chloro-9H-purine) via HPLC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。